molecular formula C7H6F4N2S B14064869 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064869
M. Wt: 226.20 g/mol
InChI Key: VZTZGONVEGYGQM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other substituents. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, where its unique properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethylthio groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydrazine moiety can form covalent bonds with target molecules, resulting in inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

VZTZGONVEGYGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)F

Origin of Product

United States

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